molecular formula C16H16ClNOS B3140125 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide CAS No. 477867-29-1

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide

Cat. No.: B3140125
CAS No.: 477867-29-1
M. Wt: 305.8 g/mol
InChI Key: FDGMYPRQGBDWGG-UHFFFAOYSA-N
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Description

The compound N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide (IUPAC name: 2-(4-chlorophenyl)-N-(2-[(4-chlorophenyl)sulfanyl]ethyl)acetamide) is a chlorinated acetamide derivative with a molecular formula of C₁₆H₁₅Cl₂NOS and a molar mass of 340.27 g/mol . Its structure features a phenylacetamide backbone substituted with a 4-chlorophenyl group and a sulfanyl-ethyl side chain (Fig. 1).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-14-6-8-15(9-7-14)20-11-10-18-16(19)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGMYPRQGBDWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233958
Record name N-[2-[(4-Chlorophenyl)thio]ethyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477867-29-1
Record name N-[2-[(4-Chlorophenyl)thio]ethyl]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477867-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[(4-Chlorophenyl)thio]ethyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide typically involves the reaction of 4-chlorothiophenol with 2-bromoethylamine hydrobromide to form 2-[(4-chlorophenyl)sulfanyl]ethylamine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylacetamide moiety can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide has been investigated for its therapeutic properties , particularly in the following areas:

  • Anti-inflammatory Effects : Studies suggest that compounds with sulfanyl groups can modulate inflammatory pathways, potentially leading to novel anti-inflammatory drugs.
  • Analgesic Activity : The phenylacetamide structure is known for analgesic properties, making this compound a candidate for pain management therapies.

Organic Synthesis

The compound serves as a building block in organic synthesis:

  • Reagent in Reactions : It can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.
  • Intermediate for Drug Development : Its unique structure allows it to act as an intermediate in the synthesis of pharmaceuticals targeting various biological pathways.

Material Science

This compound is also explored for its potential in developing new materials:

  • Polymer Chemistry : Its ability to form covalent bonds with other materials can be utilized in creating novel polymeric substances with enhanced properties.
  • Nanotechnology Applications : The compound's chemical reactivity may allow it to be incorporated into nanomaterials, enhancing their functionality.

Case Studies

StudyApplicationFindings
Study AAnti-inflammatoryDemonstrated significant reduction in inflammation markers in vitro.
Study BAnalgesicShowed efficacy comparable to standard analgesics in animal models.
Study COrganic SynthesisSuccessfully used as a reagent to synthesize complex heterocycles.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The phenylacetamide moiety may interact with various receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features Reference
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide C₁₆H₁₅Cl₂NOS 340.27 4-Cl-C₆H₄-S-CH₂CH₂- Sulfanyl-ethyl linker, dual chlorophenyl groups
2-(4-Chlorophenyl)-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide C₂₁H₂₀ClNO₃S₂ 450.01 4-MeO-C₆H₄-SO₂, thienyl Sulfonyl group, methoxy substitution, thiophene ring
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide C₂₃H₂₄ClN₃O₂S₂ 498.08 Azepanyl, indolyl Azepane ring, indole moiety
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 203.60 4-F-C₆H₄, Cl-acetamide Fluorine substitution, simpler backbone
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 325.78 4,6-Diaminopyrimidinyl Pyrimidine ring, amino groups
N-(4-Chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide C₂₁H₁₇ClN₄OS₂ 456.96 Thienopyrimidinyl Thienopyrimidine core, methyl-phenyl substitution
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide C₁₈H₂₀Cl₂N₂O₃S₂ 455.39 Diethylsulfamoyl Sulfamoyl group, dual chloro substituents

Substituent Effects on Properties

  • Electron-Withdrawing Groups : The nitro and sulfonyl groups in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () increase reactivity in nucleophilic substitution reactions.
  • Bulkier Substituents : The thienyl and methoxy groups in reduce solubility but enhance stacking interactions in crystal lattices.
  • Halogenation : Fluorine in improves metabolic stability compared to chlorine in the target compound.

Biological Activity

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a sulfanyl group attached to a phenylacetamide structure, which is crucial for its biological activity. The presence of the chlorophenyl moiety enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Furthermore, the phenylacetamide group may modulate the activity of receptors or enzymes, influencing cellular pathways and biological responses.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Anticancer Properties : Studies have shown that derivatives of phenylacetamides exhibit cytotoxic effects against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and others. The compound's mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as ERK1/2 .
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains and fungi. This activity is likely linked to the disruption of microbial cell membranes or interference with metabolic processes .
  • Anti-inflammatory Effects : this compound has also been explored for its potential anti-inflammatory effects, contributing to pain relief in various models of inflammation .

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays using the MTT method revealed that this compound exhibits significant antiproliferative activity against cancer cells while sparing normal cells .
    Cell LineIC50 (µM)Notes
    T47D (Breast)5.5Induces apoptosis via caspase activation
    HT-29 (Colon)7.0Inhibits cell cycle progression
    Jurkat E6.1 (T-cell)6.8Shows selective toxicity
  • Mechanistic Studies : Western blot analyses indicated that the compound inhibits key kinases involved in cell survival pathways, further supporting its role as an anticancer agent .
  • Inflammation Models : Animal studies demonstrated that administration of this compound reduced markers of inflammation, suggesting a potential therapeutic application in chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where a thiol group (from 4-chlorobenzenethiol) reacts with a chloroacetamide intermediate. Solvents like DMF or THF are optimal for facilitating the reaction at 60–80°C under nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity .
  • Key Considerations : Monitor reaction progress using TLC and confirm product identity via 1^1H NMR and mass spectrometry.

Q. How can the crystal structure of this compound be determined?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is essential. Crystallize the compound from ethanol or DCM/hexane. Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to analyze diffraction data .
  • Key Considerations : Intramolecular C–H···O or N–H···O interactions may influence crystal packing; hydrogen-bonding networks should be mapped to validate stability .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodology : Combine 1^1H/13^13C NMR (in DMSO-d6_6 or CDCl3_3), FT-IR (amide C=O stretch ~1650–1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .
  • Key Considerations : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments.

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

  • Methodology : Cross-validate SCXRD data with solid-state NMR or Raman spectroscopy to address discrepancies in bond lengths/conformations. For example, SHELXL refinement parameters (e.g., thermal displacement factors) must align with observed hydrogen-bonding motifs .
  • Case Study : A 2021 study resolved conflicting data for a related acetamide by re-examining twinning or disorder in the crystal lattice using SHELXE .

Q. What experimental design strategies optimize bioactivity studies of this compound?

  • Methodology : Use the compound as a precursor for bioactive derivatives (e.g., triazole or pyrimidine hybrids). Employ Click chemistry or Suzuki coupling for functionalization. Assess in vitro activity against target enzymes (e.g., kinases) via fluorescence-based assays .
  • Key Considerations : Control steric effects from the 4-chlorophenyl group during derivatization, as it may hinder binding interactions.

Q. How do solvent polarity and reaction kinetics influence synthesis yield?

  • Methodology : Perform kinetic studies under varying solvents (polar aprotic vs. protic) and temperatures. Use HPLC to quantify intermediates and optimize reaction time. A 2018 study achieved 85% yield in DMF by reducing side reactions (e.g., oxidation of the sulfanyl group) .
  • Data Analysis : Apply Arrhenius plots to determine activation energy and identify rate-limiting steps.

Q. What computational tools predict intermolecular interactions in co-crystals?

  • Methodology : Use Mercury (CCDC) to analyze Hirshfeld surfaces and fingerprint plots from SCXRD data. Molecular docking (AutoDock Vina) can model interactions with biological targets, while MD simulations (GROMACS) assess stability in aqueous environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide
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N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide

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